![molecular formula C12H19F2NO2 B2972654 Cyclopentyl (4,4-difluorocyclohexyl)carbamate CAS No. 2097924-09-7](/img/structure/B2972654.png)
Cyclopentyl (4,4-difluorocyclohexyl)carbamate
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Description
Scientific Research Applications
Inactivation and Inhibition of Enzymes
Cyclohexene analogues of gamma-aminobutyric acid (GABA) and beta-alanine, related to Cyclopentyl (4,4-difluorocyclohexyl)carbamate, were designed as potential mechanism-based inactivators of gamma-aminobutyric acid aminotransferase (GABA-AT), important for epilepsy and drug addiction treatment. These analogues showed time- and concentration-dependent irreversible inactivation of GABA-AT, indicating active site-directed actions (Choi & Silverman, 2002).
Structure-Property Relationships in FAAH Inhibitors
Cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, show that the electrophilicity of the carbamate influences chemical stability. These compounds, including Cyclopentyl derivatives, are crucial for understanding the pharmacokinetic and toxicological properties of FAAH inhibitors (Vacondio et al., 2009).
Chromatographic Enantioseparation
Cyclopentylcarbamates of cellulose and amylose have shown high chiral recognition abilities as chiral stationary phases for high-performance liquid chromatography (HPLC), proving effective in separating enantiomers (Kubota, Yamamoto, & Okamoto, 2002).
Synthesis of Functionalized Carbocyclic Compounds
Cyclopentane and cyclohexane derivatives, closely related to this compound, have been utilized for synthesizing functionalized carbocyclic compounds from sugars, showing their potential in creating complex, chiral compounds (Ferrier & Middleton, 1993).
properties
IUPAC Name |
cyclopentyl N-(4,4-difluorocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c13-12(14)7-5-9(6-8-12)15-11(16)17-10-3-1-2-4-10/h9-10H,1-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQUTKSWIKSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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